![molecular formula C17H15ClFNOS B3002014 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034553-63-2](/img/structure/B3002014.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a thieno[3,2-c]pyridin-5(4H)-one moiety, which is a bicyclic system containing a thiophene and a pyridone ring . It also has a chloro group and a fluorophenyl group attached to a cyclopropyl group, which is further attached to the thienopyridone moiety.
Molecular Structure Analysis
The presence of the heterocyclic thienopyridone core and the halogenated phenyl and cyclopropyl groups would contribute to the overall polarity, reactivity, and steric effects of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electrophilic sites on the thienopyridone core and the halogenated phenyl and cyclopropyl groups. The compound could potentially undergo substitution reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thienopyridone core and the halogenated phenyl and cyclopropyl groups would likely make the compound relatively polar .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
The compound has been characterized spectroscopically and confirmed by X-ray diffraction (XRD) studies. It crystallizes in the monoclinic space group, showing intermolecular hydrogen bond types C‒H···O (Lakshminarayana et al., 2009).
Synthesis Procedures
A three-step synthesis procedure for the compound has been developed, involving the replacement of the halo with a (sulfanylmethyl)sulfanyl group, followed by treatment with LDA (LiNiPr2) and dehydration with SOCl2 (Kobayashi, Suzuki, & Egara, 2013).
Development of Novel Antagonists
The compound has been used in the development of novel P2X7 antagonists, involving a dipolar cycloaddition reaction/Cope elimination sequence, which has shown potential for the treatment of mood disorders (Chrovian et al., 2018).
Application in Drug Metabolism Studies
Studies have investigated the compound's role in drug metabolism, particularly its transformation into active metabolites in the intestine and liver, demonstrating its importance in pharmacokinetics and drug efficacy (Hagihara et al., 2011).
Role in the Biotransformation of Prodrugs
The compound's biotransformation to active metabolites has been studied, highlighting the role of human carboxylesterases in its conversion and its impact on the rapid onset of action of certain drugs (Williams et al., 2008).
Exploration in Anticancer and Antimicrobial Research
Research has explored the compound's potential in anticancer and antimicrobial applications, with molecular docking studies indicating its usefulness in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Formulation Development for Poorly Soluble Compounds
The compound has been used in the development of a precipitation-resistant solution formulation, which is significant for enhancing the bioavailability of poorly soluble compounds in early toxicology and clinical studies (Burton et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNOS/c18-15-9-11-10-20(8-5-14(11)22-15)16(21)17(6-7-17)12-1-3-13(19)4-2-12/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKCPFKLDDBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B3001931.png)
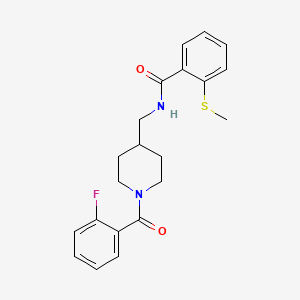

![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)
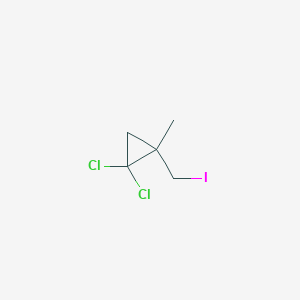
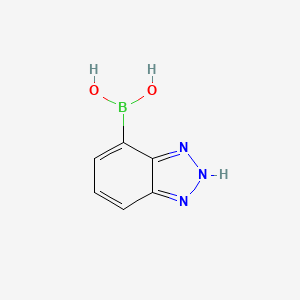
![ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3001941.png)
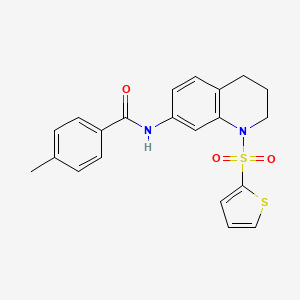
![2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3001945.png)
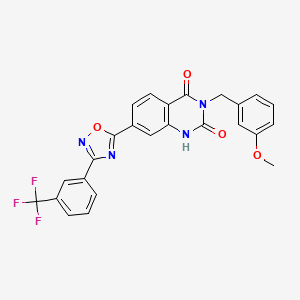
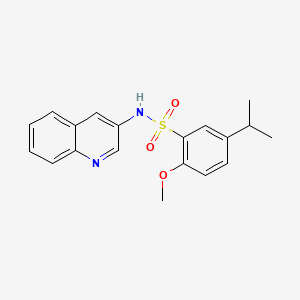

![N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3001951.png)
![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)